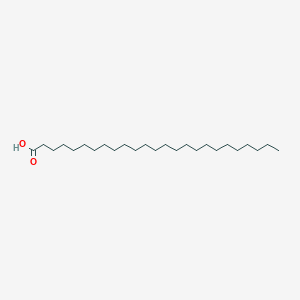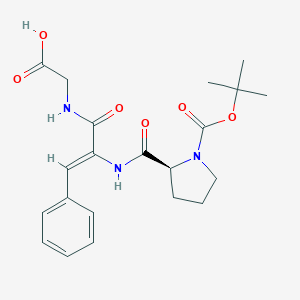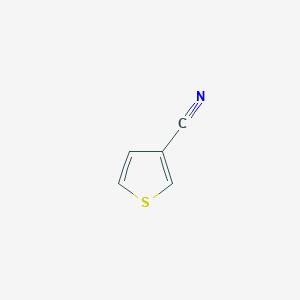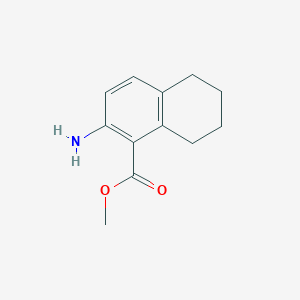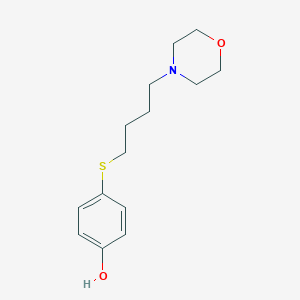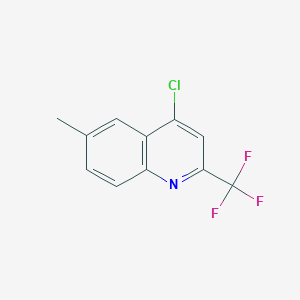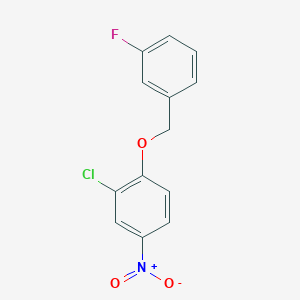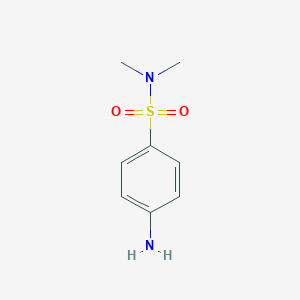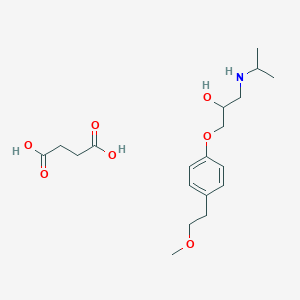
Metroprolol succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metroprolol succinate is a beta-blocker drug that is commonly used to treat hypertension, angina, and heart failure. It works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure.
Scientific Research Applications
Cardiovascular Applications
Metoprolol succinate is primarily used in cardiovascular therapies. It's a selective β(1)-adrenergic antagonist, effectively used for hypertension and coronary heart disease. Its efficacy in reducing cardiovascular events and mortality in patients with these conditions has been established in multiple studies. A controlled release/extended-release formulation of metoprolol succinate ensures constant plasma concentrations and β(1)-blockade with the convenience of once-daily administration, improving patient compliance (Papadopoulos & Papademetriou, 2009). Another study highlighted its role in reducing cardiovascular events and mortality in heart failure patients (Kobalava & Km, 2003).
Metabolomic Profiling
Research has delved into the metabolomic profiles associated with metoprolol's effectiveness in hypertension treatment. A study investigating urinary metabolites in hypertensive patients taking metoprolol found significant alterations in gut microbiota-derived urinary metabolites, suggesting a link between the drug's effectiveness and microbiome-derived metabolites (Brocker et al., 2020).
Drug Delivery and Formulation
Several studies have focused on the formulation and delivery of metoprolol succinate. Research into sustained-release matrix tablets has shown effective methods for prolonging drug release, enhancing patient adherence to medication regimens. Studies have utilized various polymers and techniques for controlling drug release (Singhvi et al., 2012), (Bhalekar et al., 2017). Innovative approaches like pulsatile multiparticulate drug delivery systems have also been developed, catering to specific timing needs in cardiovascular disease management (Jagdale et al., 2011).
Pharmacokinetics and Pharmacodynamics
Studies have evaluated the pharmacokinetics and pharmacodynamics of metoprolol succinate in combination therapies, particularly its interactions with other medications like telmisartan in the management of hypertension. These studies indicate the absence of significant pharmacokinetic interactions and improved blood pressure control with combination therapy, while also assessing safety profiles (Nandi et al., 2013).
properties
CAS RN |
207983-04-8 |
|---|---|
Product Name |
Metroprolol succinate |
Molecular Formula |
C19H31NO7 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H6O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
ZBOQQGAVXCUYJM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
synonyms |
1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, butanedioic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



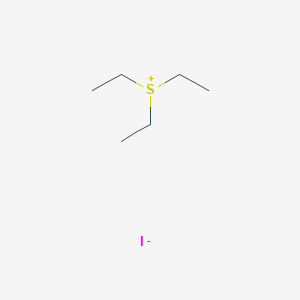
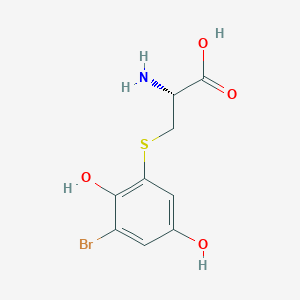
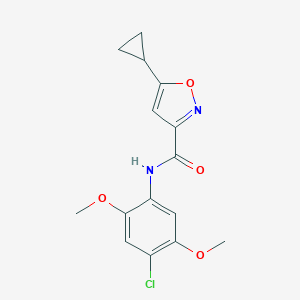
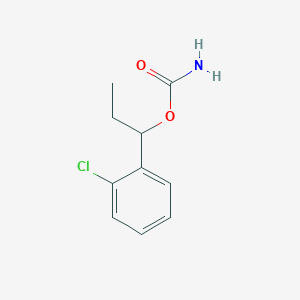
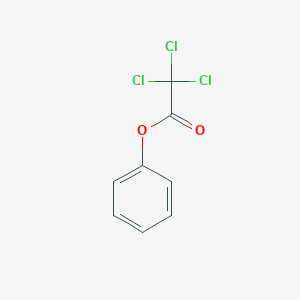
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
